2-(Amino(furan-2-yl)methylene)malononitrile
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Overview
Description
2-(Amino(furan-2-yl)methylene)malononitrile is an organic compound with the molecular formula C8H5N3O. It is a derivative of malononitrile and furan, featuring an amino group and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Amino(furan-2-yl)methylene)malononitrile typically involves the condensation of malononitrile with furan-2-carbaldehyde in the presence of a base. A common method includes the use of piperidine as a catalyst in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Amino(furan-2-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cycloaddition: The compound can undergo cycloaddition reactions to form heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed.
Cycloaddition: Catalysts such as Lewis acids can facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, amine derivatives, and substituted furan derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound has shown promise in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has explored its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(Amino(furan-2-yl)methylene)malononitrile involves its interaction with various molecular targets. The amino group and the furan ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Malononitrile Dimer:
Cyanoacetohydrazides: These compounds are used in the synthesis of heterocyclic compounds and have similar reactivity.
Uniqueness
2-(Amino(furan-2-yl)methylene)malononitrile is unique due to its combination of a furan ring and an amino group, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and form diverse products makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H5N3O |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-[amino(furan-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-6(5-10)8(11)7-2-1-3-12-7/h1-3H,11H2 |
InChI Key |
WJBPXLHRBJNSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=C(C#N)C#N)N |
Origin of Product |
United States |
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